ethyl [(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chromen-2-one core structure with a hexyl and methyl substitution, making it a unique member of the coumarin family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The reaction proceeds through an alkylation mechanism, where the ethyl bromoacetate acts as the alkylating agent, and potassium carbonate serves as the base to deprotonate the hydroxyl group of the coumarin, facilitating the nucleophilic attack on the ethyl bromoacetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of green solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can be compared with other coumarin derivatives, such as:
ETHYL ((4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY)(PHENYL)ACETATE: Similar structure but with a phenyl group instead of a hexyl group.
4-METHYLUMBELLIFERONE: A simpler coumarin derivative with known biological activities.
WARFARIN: A well-known anticoagulant with a coumarin core structure.
The uniqueness of ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H26O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C20H26O5/c1-4-6-7-8-9-17-14(3)16-11-10-15(12-18(16)25-20(17)22)24-13-19(21)23-5-2/h10-12H,4-9,13H2,1-3H3 |
InChI Key |
HWDDLTIBGJHEIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.